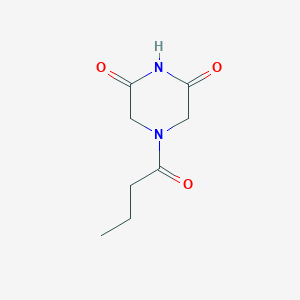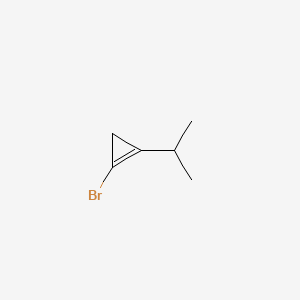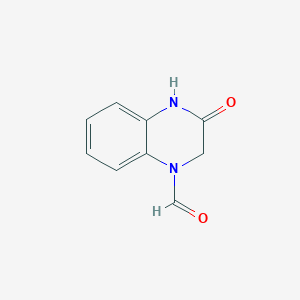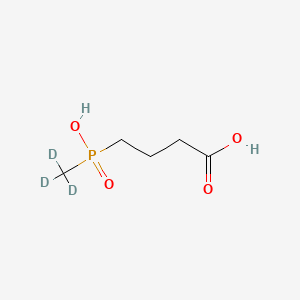
Desamino Glufosinate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desamino Glufosinate-d3 is a stable isotopic labeled analog of desamino glufosinate, which is a herbicide used to control weeds in various crops. The compound is characterized by its molecular formula C5H11O4P and a molecular weight of 166.11 g/mol . It is a white to pale beige solid that is slightly soluble in methanol and water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desamino Glufosinate-d3 involves the incorporation of deuterium atoms into the desamino glufosinate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications. The production process is optimized for yield and cost-effectiveness while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Desamino Glufosinate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Desamino Glufosinate-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of glufosinate residues in environmental samples.
Biology: Employed in studies investigating the biochemical pathways and mechanisms of action of herbicides.
Industry: Utilized in the agricultural industry for the development of more effective and environmentally friendly herbicides.
Mechanism of Action
Desamino Glufosinate-d3 exerts its effects by inhibiting the enzyme glutamine synthetase, which is essential for nitrogen metabolism in plants . This inhibition leads to the accumulation of ammonia and disruption of amino acid synthesis, ultimately causing plant death. The compound’s action is light-dependent, with reactive oxygen species playing a crucial role in its herbicidal activity .
Comparison with Similar Compounds
Similar Compounds
Glufosinate-ammonium: Another herbicide with a similar structure and mode of action.
N-Acetyl Glufosinate: A metabolite of glufosinate with similar properties.
Glufosinate-d3 hydrochloride: A deuterated analog used in similar applications.
Uniqueness
Desamino Glufosinate-d3 is unique due to its isotopic labeling, which enhances its utility in analytical and research applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in various studies.
Properties
Molecular Formula |
C5H11O4P |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
4-[hydroxy(trideuteriomethyl)phosphoryl]butanoic acid |
InChI |
InChI=1S/C5H11O4P/c1-10(8,9)4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)(H,8,9)/i1D3 |
InChI Key |
AKAIYXRPMRQJCA-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])P(=O)(CCCC(=O)O)O |
Canonical SMILES |
CP(=O)(CCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


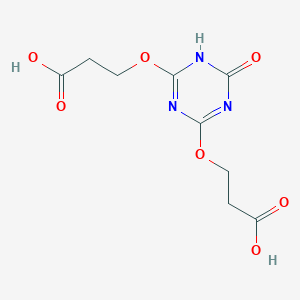
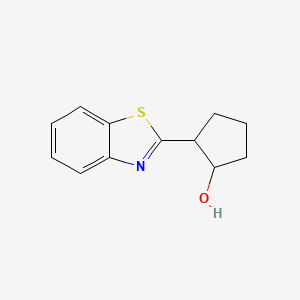
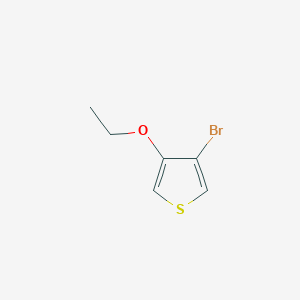
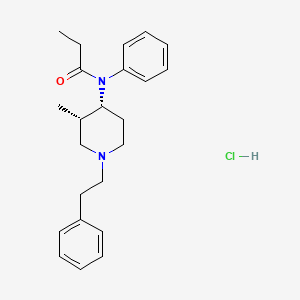
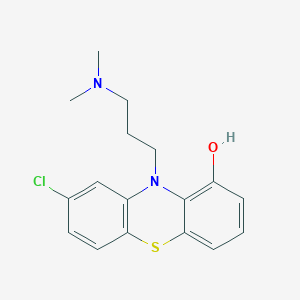
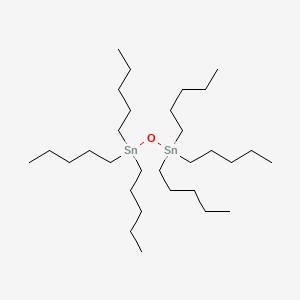
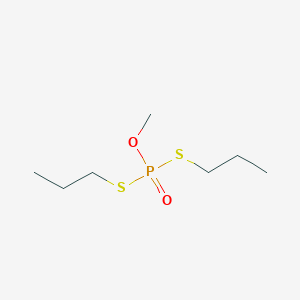
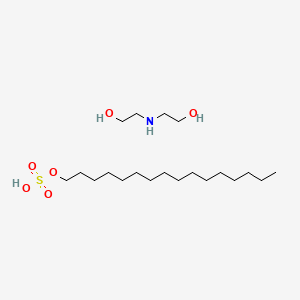

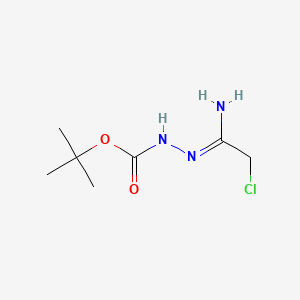
![Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B13832011.png)
